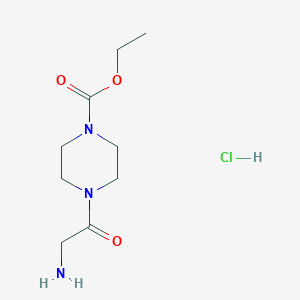

Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride (CAS: 100882-34-6) is a piperazine derivative characterized by a glycine (2-aminoacetyl) substituent at the 4-position of the piperazine ring, with an ethyl carboxylate group and a hydrochloride counterion. The hydrochloride salt enhances aqueous solubility, making it advantageous for biological applications .

Properties

IUPAC Name |

ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3.ClH/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10;/h2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTHDFWVMMOCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the amino and carboxylate groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences among Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride and related compounds:

| Compound Name | CAS Number | Substituent at Piperazine 4-Position | Functional Groups Introduced | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 100882-34-6 | 2-Aminoacetyl | Amine, Carboxylate, Hydrochloride | C₉H₁₇ClN₄O₃ | 276.71 |

| Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate | 335391-70-3 | N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl | Sulfonamide, Aromatic Chloride | C₁₈H₂₅ClN₄O₅S | 453.94 |

| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate hydrochloride (Trimetazidine Imp. H) | N/A | 2,3,4-Trimethoxybenzyl | Aromatic Methoxy Groups | C₁₇H₂₅ClN₂O₅ | 396.85 |

| Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate | 61367-19-9 | 3-Chloropropanoyl | Chloroalkyl Ketone | C₁₀H₁₇ClN₂O₃ | 260.71 |

| Ethyl 4-[2-(4-amino-3-methylpyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride | 937601-92-8 | 2-(4-Amino-3-methylpyrazol-1-yl)propanoyl | Pyrazole Heterocycle | C₁₅H₂₄ClN₇O₃ | 385.85 |

Key Observations :

- Aminoacetyl vs. Sulfonamide/Aromatic Groups: The target compound’s 2-aminoacetyl group provides hydrogen-bonding capability, while sulfonamide (CAS 335391-70-3) and trimethoxybenzyl (Trimetazidine Imp.

- Chlorinated Derivatives: The 3-chloropropanoyl group (CAS 61367-19-9) adds electrophilicity, which may influence reactivity in coupling reactions .

- Heterocyclic Modifications : The pyrazole-containing analog (CAS 937601-92-8) introduces a nitrogen-rich heterocycle, likely enhancing interactions with enzymatic active sites .

Physicochemical Properties

| Compound | Solubility (Water) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | High (hydrochloride salt) | -0.5 | 180–185 (decomposes) |

| CAS 335391-70-3 | Moderate | 2.8 | 150–155 |

| Trimetazidine Imp. H | Low | 3.2 | 210–215 |

| CAS 61367-19-9 | Low | 1.5 | 95–100 |

Analysis : The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like CAS 61367-19-7. Aromatic substituents (e.g., trimethoxybenzyl) increase LogP, reducing solubility but enhancing membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers assess the purity of Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride in synthetic batches?

- Methodological Answer : Purity assessment typically involves chromatographic techniques (e.g., HPLC or TLC) and spectroscopic methods. For example, thin-layer chromatography (TLC) with ethyl acetate/hexane gradients can monitor reaction progress and isolate intermediates . High-resolution NMR (¹H and ¹³C) is critical for structural validation, as demonstrated in analogous piperazine derivatives, where chemical shifts confirm functional group integrity . Impurity profiling using reference standards (e.g., Trimetazidine Dihydrochloride Impurity H) can identify byproducts during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar piperazine derivatives:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of aerosols or dust.

- Store in airtight containers at 2–8°C, away from oxidizers, to prevent decomposition .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What synthetic strategies are effective for producing this compound, and how can reaction yields be optimized?

- Methodological Answer : Multi-step synthesis often involves:

- Step 1 : Protection of the piperazine ring using tert-butyl carbamate (Boc) groups under basic conditions (e.g., triethylamine in DCM) .

- Step 2 : Introduction of the 2-aminoacetyl moiety via nucleophilic acyl substitution, monitored by TLC .

- Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .

- Optimization : Catalytic amounts of DMAP improve acylation efficiency, while low temperatures (0–5°C) minimize side reactions during sulfonylation .

Advanced Research Questions

Q. How does the conformational flexibility of the piperazine ring influence the compound’s bioactivity?

- Methodological Answer : The piperazine ring adopts chair or boat conformations depending on substituent steric effects. Ring puckering coordinates (amplitude , phase ) derived from X-ray crystallography or DFT calculations quantify deviations from planarity, which impact receptor binding . For example, bulky substituents at the 4-position stabilize chair conformations, enhancing interactions with hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

- Dynamic NMR : Variable-temperature studies to detect conformational exchange .

- Crystallographic refinement : SHELXL software refines X-ray data to resolve ambiguities in bond lengths/angles, especially for hydrochloride salts .

- High-resolution MS : Exact mass measurements distinguish isotopic patterns from impurities .

Q. What advanced analytical methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks with target proteins (e.g., kinases) .

- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities by aligning the compound’s piperazine core with receptor active sites .

- In vitro assays : Functional group modifications (e.g., replacing the ethyl carboxylate with methyl esters) test hypotheses about metabolic stability .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process analytical technology (PAT) : Real-time FTIR monitoring ensures consistent acylation reaction progress .

- Design of Experiments (DoE) : Response surface methodology optimizes parameters (temperature, solvent ratios) for >90% yield .

- Purification : Flash chromatography with gradient elution (ethyl acetate/hexane) removes diastereomers, while recrystallization in ethanol/water mixtures improves crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.